molecular formula C17H12ClN3O2 B3860646 3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3860646
M. Wt: 325.7 g/mol
InChI Key: YAQMQHHQMDLBFY-UHFFFAOYSA-N
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Description

3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione (succinimide) derivative substituted at position 1 with a 4-chlorophenyl group and at position 3 with a benzimidazole moiety. The pyrrolidine-2,5-dione core is a common scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

3-(benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-11-5-7-12(8-6-11)21-16(22)9-15(17(21)23)20-10-19-13-3-1-2-4-14(13)20/h1-8,10,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQMQHHQMDLBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Cl)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of the benzimidazole ring, followed by the introduction of the pyrrolidine-2,5-dione structure through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations, often under inert atmospheres and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chlorophenyl sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, owing to its ability to interact with specific biological targets.

    Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites within proteins, potentially inhibiting their function. The chlorophenyl group can enhance the compound’s binding affinity and specificity, while the pyrrolidine-2,5-dione ring may contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name R1 (Position 1) R3 (Position 3) Key Substituent Properties Predicted LogP*
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione 4-Chlorophenyl Benzimidazol-1-yl Aromatic, H-bond donor/acceptor ~3.5
1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione 4-Chlorophenyl + nitroalkyl - Electron-withdrawing, reactive ~2.8
3-(4’-Aminophenyl)-1-pentylpyrrolidine-2,5-dione Pentyl 4’-Aminophenyl Electron-donating, hydrophilic ~2.0

*LogP values estimated using substituent contribution methods.

Table 2: Crystallographic Data ( Compound)

Parameter Value
Space Group P121/n1 (No. 14)
Unit Cell (Å, °) a = 6.890, b = 12.817, c = 16.680, β = 101.811
Volume (ų) 1441.9
Z 4

Research Findings and Implications

  • Substituent Impact: The benzimidazole group in the target compound may enhance binding to aromatic-rich enzyme active sites compared to the nitroalkyl or aminophenyl analogs.
  • Synthetic Challenges: Introducing benzimidazole likely requires specialized reagents or catalysts, contrasting with the nickel-mediated synthesis in .
  • Stability: The 4-chlorophenyl group in both the target and compounds may improve oxidative stability relative to the aminophenyl derivative.

Biological Activity

3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H16ClN3O2C_{19}H_{16}ClN_{3}O_{2}. The structure features a benzimidazole moiety linked to a pyrrolidine-2,5-dione, which contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₆ClN₃O₂
Molecular Weight357.80 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with a benzimidazole scaffold can act as allosteric inhibitors. For instance, studies have shown that similar compounds inhibit the RNA-dependent RNA polymerase (RdRP) of hepatitis C virus (HCV), blocking viral replication by binding to regions away from the active site .

Antiviral Activity

The antiviral properties of benzimidazole derivatives have been well-documented. For example, compounds based on this scaffold have demonstrated efficacy against HCV by inhibiting RdRP activity in a dose-dependent manner . The specific interactions that confer this activity involve binding to critical residues on the polymerase, which can lead to resistance mutations if not carefully managed.

Anticancer Potential

Recent studies have highlighted the potential anticancer activities of benzimidazole derivatives. The compound's unique structure allows it to inhibit various cancer-related targets. For instance, in vitro studies have shown that related compounds can induce apoptosis and inhibit cell migration in cancer cell lines . The mechanism involves disrupting critical signaling pathways associated with cell proliferation and survival.

Case Studies and Research Findings

  • Study on HCV Inhibition :
    • Objective : To evaluate the inhibitory effects of benzimidazole-based compounds on HCV RdRP.
    • Findings : Compounds exhibited significant inhibition with IC50 values in the low micromolar range. Resistance mutations were mapped to specific residues in the polymerase .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of benzimidazole derivatives on MCF-7 breast cancer cells.
    • Findings : Selected compounds led to substantial reductions in cell viability, with IC50 values ranging from 3–10 µM. Mechanistic studies revealed induction of apoptosis and cell cycle arrest at G2/M phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
3-(Benzimidazol-1-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione

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